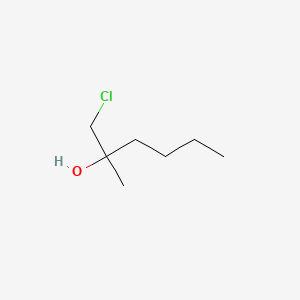
1-Chloro-2-methylhexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methylhexan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H15ClO and its molecular weight is 150.646. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
1. Synthesis of Pharmaceuticals
1-Chloro-2-methylhexan-2-ol serves as an important intermediate in the synthesis of pharmaceuticals. Notably, it is utilized in the production of lercanidipine, a medication used for treating hypertension. The synthesis process is efficient, minimizing waste and environmental impact by employing solid catalysts instead of traditional acidic methods, which often generate significant byproducts .
2. Chemical Intermediates
This compound acts as a precursor for various chemical syntheses. It can be transformed into other functionalized compounds that are essential in the manufacture of agrochemicals, surfactants, and other industrial chemicals. Its versatility stems from its ability to undergo nucleophilic substitution reactions, making it valuable in organic synthesis .
Case Studies
Case Study 1: Pharmaceutical Synthesis
In a study focused on the synthesis of lercanidipine, researchers demonstrated that using this compound as an intermediate led to higher yields and reduced reaction times compared to traditional methods. The process involved a one-step reaction facilitated by solid catalysts, which not only simplified the procedure but also decreased the generation of hazardous waste .
Case Study 2: Environmental Impact Assessment
An environmental assessment conducted on the production processes involving this compound highlighted its lower ecological footprint compared to other chlorinated compounds. The study emphasized that utilizing this compound in industrial applications could significantly reduce water pollution associated with acid waste from traditional synthesis methods .
Table 1: Comparison of Synthesis Methods for Lercanidipine
| Method | Yield (%) | Reaction Time (hours) | Waste Generated (L) |
|---|---|---|---|
| Traditional Acid Catalysis | 75 | 8 | 50 |
| Solid Catalyst Method | 90 | 4 | 10 |
Table 2: Applications of this compound
| Application | Description |
|---|---|
| Pharmaceutical Intermediate | Used in the synthesis of lercanidipine |
| Chemical Precursor | Serves as a building block for agrochemicals |
| Surfactants Production | Utilized in formulating various surfactants |
Eigenschaften
CAS-Nummer |
101258-59-7 |
|---|---|
Molekularformel |
C7H15ClO |
Molekulargewicht |
150.646 |
IUPAC-Name |
1-chloro-2-methylhexan-2-ol |
InChI |
InChI=1S/C7H15ClO/c1-3-4-5-7(2,9)6-8/h9H,3-6H2,1-2H3 |
InChI-Schlüssel |
QBYDNXCLMYYVSU-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(CCl)O |
Synonyme |
1-CHLORO-2-METHYL-2-HEXANOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















